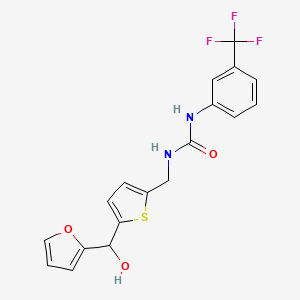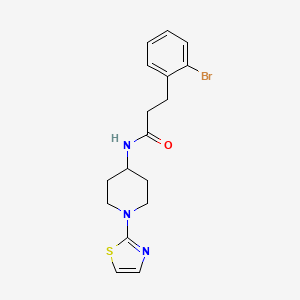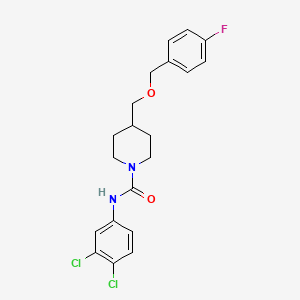![molecular formula C20H20ClN3O B2563668 2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide CAS No. 956386-93-9](/img/structure/B2563668.png)
2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are often used in the development of new drugs due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The presence of the chlorine atom and the phenyl groups would also significantly affect the compound’s properties .Chemical Reactions Analysis
The chemical reactions of such compounds can be quite complex and depend on many factors, including the specific functional groups present in the molecule . For example, the chlorine atom might be susceptible to nucleophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could increase its solubility in water .Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
- Coordination Complexes: Pyrazole-acetamide derivatives are used in creating novel Co(II) and Cu(II) coordination complexes. These complexes, formed with octahedral Co(II) ions and Cu(II) ions, exhibit unique structural properties due to the coordination of amide O and pyrazole N atoms (Chkirate et al., 2019).
- Antioxidant Activity: These complexes have been analyzed for antioxidant activity using different in vitro assays, demonstrating significant antioxidant potential. This suggests their potential application in studying oxidative stress-related processes and diseases (Chkirate et al., 2019).
Nonlinear Optical Properties
- Optical Applications: Certain acetamide structures, including chlorophenyl and pyrazinyl acetamides, have been investigated for their nonlinear optical properties. This research is crucial for developing photonic devices such as optical switches, modulators, and for optical energy applications (Castro et al., 2017).
Anticonvulsant Activity
- Medical Research: Derivatives of chlorophenyl acetamide have been synthesized and tested for their anticonvulsant activity. One compound, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, showed notable activity against seizures induced by maximal electroshock (Aktürk et al., 2002).
Antitumor and Antioxidant Evaluation
- Antitumor Research: Studies on N-substituted-2-amino-1,3,4-thiadiazoles, synthesized from chloroacetamides, have shown promising results in antitumor and antioxidant activities. These compounds could be potential candidates for developing new antitumor agents (Hamama et al., 2013).
Crystal Structure Analysis
- Structural Chemistry: The crystal structures of various chlorophenyl and pyrazinyl acetamides have been studied, providing insights into their molecular arrangements and potential applications in material science (Narayana et al., 2016).
Antimicrobial and Anti-Inflammatory Agents
- Pharmaceutical Research: Synthesis and evaluation of novel compounds bearing chlorophenyl acetamide moieties have shown significant antimicrobial and anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Kendre et al., 2015).
Antipsychotic Potential
- Neuropharmacology: Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to chloroacetanilide derivatives, have been studied for their potential antipsychotic effects. These compounds have shown promising results in animal behavioral tests without significant interaction with dopamine receptors (Wise et al., 1987).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-phenyl-5-(4-propan-2-ylphenyl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-14(2)15-8-10-16(11-9-15)18-12-19(22-20(25)13-21)24(23-18)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXBVSRYFBGEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2563585.png)

![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide](/img/structure/B2563590.png)
![ethyl ((1H-benzo[d]imidazol-2-yl)methyl)(methyl)carbamate](/img/structure/B2563592.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2563593.png)

![4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide](/img/structure/B2563597.png)

![3-allyl-2-((4-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563600.png)


![[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2563603.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2563604.png)
![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)